molecular formula C12H20N4O2 B6582315 N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209965-11-6

N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Cat. No.: B6582315
CAS No.: 1209965-11-6
M. Wt: 252.31 g/mol
InChI Key: QGNAWNJDRSHMRK-UHFFFAOYSA-N
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Description

N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a complex organic compound used in various scientific and industrial applications. Its unique structure, featuring tert-butyl and imidazolyl groups, makes it an interesting subject of study in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 2-methyl-1H-imidazole:

    • Starting with 2-methylimidazole and ethyl bromoacetate under basic conditions.

    • Reaction temperature: 60°C

    • Reaction time: 4 hours

    • Purification by column chromatography

  • Step 2: : Alkylation of 2-methyl-1H-imidazole:

    • Reacting 2-methyl-1H-imidazole with 2-chloroethylamine hydrochloride.

    • Reaction temperature: 70°C

    • Reaction time: 6 hours

    • Purification by recrystallization

  • Step 3: : Formation of the final compound:

    • Reacting tert-butylamine with the product from Step 2.

    • Reaction temperature: 50°C

    • Reaction time: 8 hours

    • Purification by distillation

Industrial Production Methods

In an industrial setting, the synthesis of N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves similar steps but on a larger scale. Automation and continuous flow reactors are employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : In the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction using lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions involving halides.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminium hydride

  • Solvents: : Dichloromethane, methanol

Major Products

  • Oxidation: : Corresponding N-oxide derivatives

  • Reduction: : Simpler amines and alcohols

  • Substitution: : Various imidazolyl-substituted ethanediamides

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in coordination chemistry to form complexes with transition metals.

  • Organic Synthesis: : Employed as a building block in the synthesis of more complex molecules.

Biology

  • Biological Probes: : Acts as a molecular probe in studying enzyme activities and protein-ligand interactions.

  • Antimicrobial Studies: : Investigated for its potential antimicrobial properties.

Medicine

  • Drug Development: : Explored as a potential candidate in the development of new pharmaceuticals.

  • Diagnostics: : Used in the synthesis of diagnostic agents for medical imaging.

Industry

  • Polymer Science: : Incorporated into polymer structures to enhance stability and functionality.

  • Material Science: : Used in the development of new materials with unique properties.

Mechanism of Action

Molecular Targets

  • Enzymes: : Interacts with enzymes by forming stable complexes, inhibiting or modulating their activity.

  • Receptors: : Binds to specific receptors, affecting signal transduction pathways.

Pathways Involved

  • Signal Transduction: : Modulates pathways involved in cell signaling.

  • Metabolic Pathways: : Affects metabolic pathways by interacting with key enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-N'-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]ethanediamide

  • N-tert-butyl-N'-[2-(2-propyl-1H-imidazol-1-yl)ethyl]ethanediamide

  • N-tert-butyl-N'-[2-(2-isopropyl-1H-imidazol-1-yl)ethyl]ethanediamide

Uniqueness

  • Structural Differences: : Unique arrangement of tert-butyl and imidazolyl groups.

  • Functional Differences: : Distinct chemical and biological properties compared to similar compounds.

N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide stands out due to its specific functional groups, making it a versatile compound in research and industrial applications. Its distinctive reactivity and interaction with biological systems set it apart from other similar compounds.

Properties

IUPAC Name

N'-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-9-13-5-7-16(9)8-6-14-10(17)11(18)15-12(2,3)4/h5,7H,6,8H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNAWNJDRSHMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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